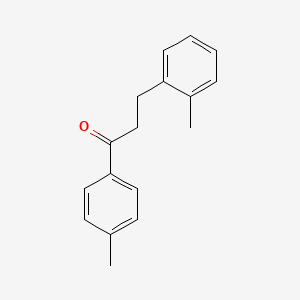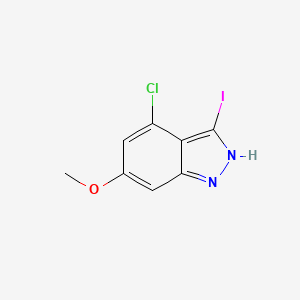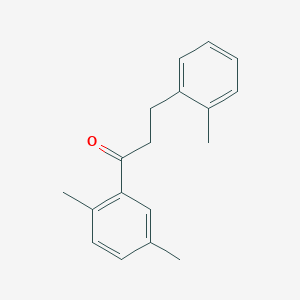
Cyclohexyl 2,5-dichlorophenyl ketone
Vue d'ensemble
Description
Cyclohexyl 2,5-dichlorophenyl ketone is a chemical compound with the molecular formula C13H14Cl2O . It has a molecular weight of 257.16 . The IUPAC name for this compound is cyclohexyl (2,5-dichlorophenyl)methanone .
Molecular Structure Analysis
The InChI code for Cyclohexyl 2,5-dichlorophenyl ketone is1S/C13H14Cl2O/c14-10-6-7-12 (15)11 (8-10)13 (16)9-4-2-1-3-5-9/h6-9H,1-5H2 . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
C-H Bond Activation and Oxidation Reactions
Chromyl chloride reacts with cyclohexane solvent to yield a mixture including cyclohexanone and chlorocyclohexanone, showcasing an application in C-H bond activation and oxidation processes (Cook & Mayer, 1994).
Hydrodeoxygenation of Aliphatic Ketones
Cyclohexanone serves as a model substrate for evaluating catalysts in the hydrodeoxygenation of aliphatic ketones. An alkali-treated Ni/HZSM‐5 catalyst demonstrated exceptional performance, indicating its potential for efficient ketone reduction and conversion into valuable chemical products (Kong et al., 2013).
Selective Oxidation Catalysis
Mesoporous (Cr)MCM-41 molecular sieves were utilized for the liquid-phase oxidation of cyclohexane, showing high substrate conversion and product selectivity. This highlights the role of such materials in facilitating selective oxidation reactions under mild conditions (Sakthivel & Selvam, 2002).
Acetalization Reactions
The synthesis of dimethyl acetals from cyclohexanone demonstrates the design of solid acid catalysts for one-pot acetalization reactions. This process reveals the impact of catalyst textural properties on the efficiency of synthesizing dimethyl acetals, which are important intermediates in organic synthesis (Thomas, Prathapan, & Sugunan, 2005).
Green Chemistry Approaches
The oxidation of cyclohexanone and cyclohexanol to adipic acid using aqueous hydrogen peroxide in the presence of H2WO4 as a catalyst showcases a green chemistry approach. This method eliminates the need for organic solvents and halides, presenting a more environmentally friendly process for producing important industrial chemicals (Usui & Sato, 2003).
Propriétés
IUPAC Name |
cyclohexyl-(2,5-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSWAKBDAMWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642609 | |
| Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-48-7 | |
| Record name | Cyclohexyl(2,5-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613181.png)
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)
![3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613184.png)
![4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613185.png)